[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Description
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring, a thiazole ring, and a chlorophenyl group
Properties
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-4-1-3-13(7-14)8-17(11-21)5-2-6-20(10-17)16(22)15-9-23-12-19-15/h1,3-4,7,9,12,21H,2,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKDKCGQATMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)(CC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce a variety of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound used as a plasticizer with a different structural framework.
Dichloroaniline: An aromatic amine with two chlorine substituents.
Uniqueness
What sets [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone apart is its combination of a piperidine ring, a thiazole ring, and a chlorophenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
